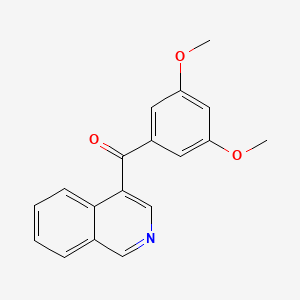
4-(3,5-Dimethoxybenzoyl)isoquinoline
Vue d'ensemble
Description
4-(3,5-Dimethoxybenzoyl)isoquinoline, also known as 4-DBI, is a synthetic compound in the isoquinoline family. It has a molecular formula of C18H15NO3 and a molecular weight of 293.3 g/mol .
Synthesis Analysis
The synthesis of isoquinolines involves various methods such as palladium-catalyzed coupling, copper-catalyzed tandem reaction, and Ru (II)-catalyzed C-H functionalization . The synthesis of new isoquinoline derivatives and the study of their mechanism of cardiotropic action on the contractile activity of rat papillary muscle are highly interesting .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring fused to a pyridine ring, forming benzo[c]pyridine . It has a molecular weight of 293.32 and a complexity of 375 .Chemical Reactions Analysis
Isoquinoline synthesis involves various reactions such as palladium-catalyzed coupling, copper-catalyzed tandem reaction, and Ru (II)-catalyzed C-H functionalization . These reactions provide isoquinolines in excellent yields and short reaction times .Physical And Chemical Properties Analysis
This compound has a molecular weight of 293.32 . Other physical and chemical properties such as density, boiling point, and melting point are not available .Applications De Recherche Scientifique
Electrochemical Oxidation and Synthesis Approaches
Research on the electrochemical oxidation of aromatic ethers, including studies on isoquinoline derivatives, explores the chemical transformations and synthesis of complex molecules. Carmody, Sainsbury, and Newton (1980) discussed the cyclisation and anodic oxidation processes, demonstrating the formation of isoquinolinium salts and the challenges in achieving intramolecular aryl-aryl coupling (Carmody, Sainsbury, & Newton, 1980). Such studies provide insights into the mechanisms of chemical reactions and the synthesis of novel compounds with potential pharmacological applications.
Synthesis of Benzimidazo and Azolo Isoquinolines
The synthesis and evaluation of benzimidazo[2,1-a]isoquinolines reveal their cytotoxicity against cancer cell lines, highlighting the potential of isoquinoline derivatives in anticancer research (Deady & Rodemann, 2001). This research indicates the broad spectrum of biological activities that isoquinoline compounds can exhibit, underscoring their relevance in the development of new therapeutic agents (Deady & Rodemann, 2001).
Alkaloid Isolation and Pharmacological Activities
The isolation of isoquinoline alkaloids from natural sources, such as Menispermum dauricum, and their subsequent characterization, showcases the diversity of isoquinoline structures and their significance in natural product chemistry and potential drug discovery (Zhang et al., 2004). The identified compounds, including dimethoxyisoquinolinones, underscore the ongoing interest in isoquinoline derivatives for their pharmacological properties (Zhang, Ye, Zhao, & Che, 2004).
Analgesic and Anti-inflammatory Activities
The synthesis and pharmacological evaluation of isoquinolinones for analgesic and anti-inflammatory activities demonstrate the therapeutic potential of isoquinoline derivatives. Yusov et al. (2019) synthesized novel isoquinolinones, examining their effectiveness in pain relief and inflammation reduction, suggesting that such compounds could serve as leads for the development of new medications (Yusov, Chashchina, Mikhailovskii, & Rudakova, 2019).
Safety and Hazards
The safety data sheet for isoquinoline indicates that it causes severe skin burns and eye damage, may cause respiratory irritation, and is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .
Propriétés
IUPAC Name |
(3,5-dimethoxyphenyl)-isoquinolin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-21-14-7-13(8-15(9-14)22-2)18(20)17-11-19-10-12-5-3-4-6-16(12)17/h3-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEHDIFJRTWOXKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)C2=CN=CC3=CC=CC=C32)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Chloro-8-iodoimidazo[1,2-a]pyridine](/img/structure/B1453088.png)
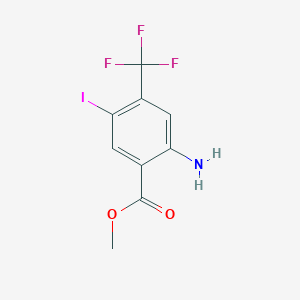

![3-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidine](/img/structure/B1453094.png)
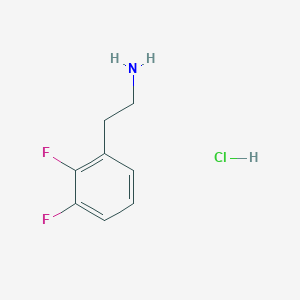


![2,2,2-trifluoroethyl N-[2-(piperidin-1-yl)ethyl]carbamate hydrochloride](/img/structure/B1453100.png)

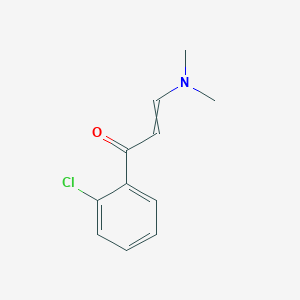

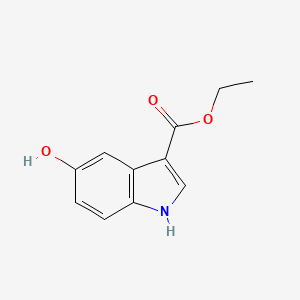
![2-Phenylspiro[3.3]heptane-2-carboxylic acid](/img/structure/B1453110.png)
